4'-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone
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Overview
Description
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is a complex organic compound with the molecular formula C22H19N3O and a molecular weight of 341.416 g/mol . This compound is part of a class of chemicals known as azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-4-aminophenol. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-isoindolinone in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo structure, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, a non-steroidal anti-inflammatory drug.
Other Azo Compounds: Compounds with similar azo linkages but different substituents on the aromatic rings.
Uniqueness
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is unique due to the presence of both the azo group and the isoindoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
200060-55-5 |
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Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[4-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H21N3O/c1-16-13-22(26-14-19-5-3-4-6-20(19)15-26)11-12-23(16)25-24-21-9-7-18(8-10-21)17(2)27/h3-13H,14-15H2,1-2H3 |
InChI Key |
HBGHJXFAEIIXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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